molecular formula C14H24N4O2 B2648004 tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate CAS No. 2174002-07-2

tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2648004
CAS No.: 2174002-07-2
M. Wt: 280.372
InChI Key: FYPMBAXEBXHWHT-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. The protected piperidine is then reacted with a pyrazole derivative, such as 5-amino-1H-pyrazole, under conditions that facilitate nucleophilic substitution. The final step involves deprotection of the Boc group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amino group on the pyrazole ring, potentially converting it to other functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrazoles and piperidines, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known to interact with biological systems, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
  • tert-Butyl 4-[(5-methyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
  • tert-Butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is unique due to the presence of the amino group on the pyrazole ring. This functional group can participate in additional chemical reactions, providing opportunities for further functionalization and increasing its versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl 4-[(5-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-8-5-11(6-9-17)10-18-12(15)4-7-16-18/h4,7,11H,5-6,8-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPMBAXEBXHWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-07-2
Record name tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
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